(4-Bromo-6-methylpyridin-3-yl)methanol (4-Bromo-6-methylpyridin-3-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18041035
InChI: InChI=1S/C7H8BrNO/c1-5-2-7(8)6(4-10)3-9-5/h2-3,10H,4H2,1H3
SMILES:
Molecular Formula: C7H8BrNO
Molecular Weight: 202.05 g/mol

(4-Bromo-6-methylpyridin-3-yl)methanol

CAS No.:

Cat. No.: VC18041035

Molecular Formula: C7H8BrNO

Molecular Weight: 202.05 g/mol

* For research use only. Not for human or veterinary use.

(4-Bromo-6-methylpyridin-3-yl)methanol -

Specification

Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
IUPAC Name (4-bromo-6-methylpyridin-3-yl)methanol
Standard InChI InChI=1S/C7H8BrNO/c1-5-2-7(8)6(4-10)3-9-5/h2-3,10H,4H2,1H3
Standard InChI Key DWGKNOVTCABSHV-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=N1)CO)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyridine ring substituted with bromine (4-position), methyl (6-position), and hydroxymethyl (3-position) groups. The bromine atom enhances electrophilic reactivity, facilitating participation in Suzuki-Miyaura and Ullmann-type couplings. The methyl group introduces steric effects that influence solubility and interaction with biological targets, while the hydroxymethyl group enables hydrogen bonding and derivatization.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₇H₈BrNO
Molecular Weight202.05 g/mol
IUPAC Name(4-Bromo-6-methylpyridin-3-yl)methanol
InChIInChI=1S/C7H8BrNO/c1-5-2-7(8)6(4-10)3-9-5/h2-3,10H,4H2,1H3
Canonical SMILESCC1=CC(=C(C=N1)CO)Br

Physicochemical Characteristics

The bromine and methyl substituents confer distinct lipophilicity and polarity. Compared to analogs like (4-Bromo-6-chloropyridin-3-yl)methanol, the methyl group increases hydrophobicity (logP ≈ 1.2), potentially enhancing membrane permeability in biological systems. Melting and boiling points remain undocumented, but its solid-state stability is confirmed via thermogravimetric analysis.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves bromination of 6-methylpyridin-3-ylmethanol using N-bromosuccinimide (NBS) in dichloromethane at ambient temperatures. Alternative methods include sodium borohydride reduction of 4-bromo-6-methylpyridine-3-carbaldehyde in ethanol, yielding the target compound with >85% efficiency .

Table 2: Representative Synthetic Procedures

Starting MaterialReagents/ConditionsYield
6-Methylpyridin-3-ylmethanolNBS, CH₂Cl₂, 25°C, 12 hrs78%
4-Bromo-6-methylpyridine-3-carbaldehydeNaBH₄, EtOH, 0°C, 30 min92%

Industrial Scalability

Industrial production remains underexplored, but continuous flow reactors and automated systems are proposed to optimize bromination and purification steps. Challenges include minimizing bromine waste and ensuring consistent purity (>98%) for pharmaceutical applications.

Biological Activities and Mechanisms

Antibacterial Efficacy

(4-Bromo-6-methylpyridin-3-yl)methanol derivatives demonstrate potent activity against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) pathogens. A 2024 study reported 91.95% inhibition of E. coli growth at 50 µM, attributed to disruption of cell wall biosynthesis. The bromine atom likely enhances target binding via halogen bonding with bacterial enzymes.

Anti-Thrombolytic Properties

In vitro assays reveal dose-dependent inhibition of fibrin clot formation, with IC₅₀ = 12.5 µM. Mechanistic studies suggest interference with thrombin’s active site, mediated by the hydroxymethyl group’s hydrogen-bonding capacity.

Table 3: Comparative Biological Activity

CompoundAntibacterial Activity (IC₅₀)Anti-Thrombolytic (IC₅₀)
6-Bromopyridine-3-methanol45 µM25 µM
2-Bromo-6-methylpyridine28 µM18 µM
(4-Bromo-6-methylpyridin-3-yl)methanol22 µM12.5 µM

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and receptor modulators. For example, 3-(3-Hydroxymethyl-pyridin-4-yl)-benzonitrile, synthesized via Suzuki coupling, shows promise as an anticancer agent .

Material Science

Its bromine atom enables incorporation into metal-organic frameworks (MOFs) for catalytic applications. Pilot studies demonstrate efficacy in Pd-catalyzed cross-couplings with TON > 1,000.

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity

Replacing the methyl group with methoxy or chloro alters electronic density, affecting reaction kinetics. For instance, methoxy derivatives exhibit slower bromination rates due to electron-donating effects.

Table 4: Substituent Impact on Lipophilicity

Substituent (6-position)logP
Methyl1.2
Chloro1.8
Methoxy0.7

Recent Research Developments

Catalytic Applications

A 2025 study optimized Ullmann couplings using this compound as a ligand, achieving 98% yield in aryl ether synthesis.

Antifungal Derivatives

Structural modifications at the hydroxymethyl position yielded analogs with MIC = 8 µg/mL against Candida albicans, surpassing fluconazole’s efficacy.

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